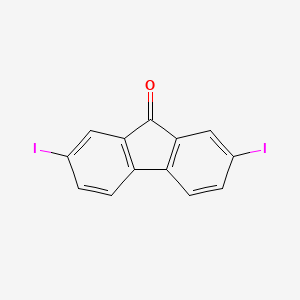

2,7-Diiodo-9H-fluoren-9-one

Description

Contextualization within Fluorene (B118485) and Fluorenone Chemistry for Functional Materials

Fluorene and its oxidized counterpart, fluorenone, form the backbone of a vast class of organic functional materials. iucr.org Their rigid, planar, and electron-rich biphenyl (B1667301) structure results in unique electrochemical and optical properties, making them ideal building blocks for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). iucr.orgossila.com The 9-position of the fluorene ring is easily functionalized, often with alkyl chains, to enhance solubility and processability without significantly disrupting the electronic properties of the conjugated backbone. iucr.org

Polyfluorene-based materials are particularly noted for their high charge-carrier mobility and efficient blue electroluminescence, which is of great interest for display technologies. ossila.com The introduction of a ketone group at the 9-position to form a fluorenone core alters the electronic characteristics, increasing the electron deficiency of the molecule. This property is valuable in creating n-type organic semiconductors and materials for charge-transfer applications. The versatility of the fluorene and fluorenone skeletons allows for extensive structural modifications, enabling chemists to fine-tune the resulting materials for specific electronic and optical functions. researchgate.net

Academic Significance and Research Trajectories of Halogenated Fluorenones

The introduction of halogen atoms, such as bromine and iodine, at the 2- and 7-positions of the fluorenone core is a critical strategy in synthetic organic chemistry. Halogenated fluorenones, including 2,7-Diiodo-9H-fluoren-9-one, serve as highly versatile intermediates or building blocks. smolecule.comchemicalbook.com The carbon-halogen bonds provide reactive sites for a variety of cross-coupling reactions, most notably the Suzuki coupling reaction, which is a powerful method for forming new carbon-carbon bonds. ossila.comresearchgate.net This allows for the synthesis of complex, conjugated polymers and large organic molecules from simpler precursors. ossila.comchemicalbook.comchemicalbook.com

The iodine atoms in this compound make it particularly reactive compared to its brominated or chlorinated analogs, facilitating its use in the synthesis of more complex structures. This enhanced reactivity is crucial for constructing advanced materials for electronics and photonics. innospk.com For instance, halogenated fluorenes are key precursors in the synthesis of polymers for OLEDs and intermediates for antiviral drugs. chemicalbook.cominnospk.com Research has demonstrated that starting with a simple, halogenated core like 2,7-dibromo-9H-fluoren-9-one allows for the preparation of precursor polymers for poly(9-fluorenone) and other complex derivatives. chemicalbook.com The strategic use of halogenation, therefore, represents a fundamental approach in molecular design, enabling the expansion of the library of fluorene-based functional materials. researchgate.netsmolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-diiodofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLJRWMARKAKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C3=C2C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343731 | |

| Record name | 2,7-diiodofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-30-7 | |

| Record name | 2,7-Diiodo-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16218-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-diiodofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-DIIODO-FLUOREN-9-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Preparation Methodologies

Precursor Compounds and Synthetic Intermediates in 2,7-Diiodo-9H-fluoren-9-one Production

The synthesis heavily relies on the availability of suitable starting materials and the generation of key intermediates. Fluorene (B118485) and its halogenated derivatives form the foundational precursors for obtaining the target molecule.

Fluorene (C₁₃H₁₀) is a common precursor for a wide range of fluorene compounds, including this compound. The general strategy involves the initial synthesis of a 2,7-disubstituted fluorene, which is then oxidized to the corresponding fluorenone. For the target compound, the key intermediate is 2,7-diiodofluorene. scirp.org This intermediate is itself prepared from fluorene. The synthesis of substituted fluorenes, such as 9,9-disubstituted-2,7-diiodofluorenes, has also been documented as a route to creating more complex derivatives. academie-sciences.fr

Analogues such as 2,7-dibromo-9H-fluoren-9-one and 2,7-dichloro-9H-fluoren-9-one are significant in the synthesis of related materials and serve as important intermediates. researchgate.netresearchmap.jp These compounds are often more readily accessible than their diiodo counterpart. researchgate.net 2,7-Dibromo-9H-fluoren-9-one, for instance, is used as a starting material for synthesizing derivatives like 2,7-dihydroxy-9-fluorenone (B1308586) or for use in cross-coupling reactions to build more complex architectures. chemicalbook.comresearchgate.net The reactivity of these dihalo-analogues provides a versatile platform for further functionalization, although direct conversion to this compound via halogen exchange is not a commonly cited primary route. Their study informs the broader chemistry of dihalogenated fluorenones. researchmap.jp

Utilization of Fluorene and Substituted Fluorenes

Direct Synthetic Approaches to this compound

Direct methods aim to introduce the iodo groups onto a pre-existing fluorenone core or to form the fluorenone from a diiodinated precursor in a single key step.

The direct iodination of the parent 9H-fluoren-9-one to yield the 2,7-diiodo derivative is a theoretically possible but less frequently documented pathway. Electrophilic iodination of aromatic systems typically requires potent iodinating agents. For analogous compounds like fluorene, reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are employed to introduce iodine atoms onto the aromatic rings. vulcanchem.com Applying such methods to 9H-fluoren-9-one would be the most direct route, but the deactivating effect of the ketone group makes electrophilic substitution challenging, often requiring harsh conditions.

A more prevalent and effective strategy is the oxidation of 2,7-diiodofluorene. This method focuses on first establishing the correct halogenation pattern on the more reactive fluorene backbone, followed by oxidation of the methylene (B1212753) bridge at the 9-position to a ketone. A comparative kinetic study on the oxidation of fluorene and its halogenated derivatives confirmed that 2,7-diiodofluorene can be oxidized by potassium permanganate (B83412) (KMnO₄) in an acidic medium to produce this compound. scirp.org The identity of the product was confirmed by mass spectrometry, which detected the molecular ion peak at m/z 432. scirp.org This pathway is advantageous as the synthesis and purification of 2,7-diiodofluorene are well-established. An analogous reaction is the oxidation of 2,7-dibromofluorene (B93635) using chromium trioxide (CrO₃) in acetic acid, which yields 2,7-dibromo-9H-fluoren-9-one in high yield. chemicalbook.com

| Starting Material | Oxidizing Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-Diiodofluorene | Potassium Permanganate (KMnO₄) | Acidic medium (H₂SO₄ or HClO₄) | This compound | Not specified | scirp.org |

| 2,7-Dibromofluorene | Chromium Trioxide (CrO₃) | Acetic acid, room temperature, 12 h | 2,7-Dibromo-9H-fluoren-9-one | 98% | chemicalbook.com |

Direct Iodination Strategies

Multi-Step Synthetic Sequences for this compound

Given the challenges of direct iodination, multi-step sequences are the most practical and widely employed methods for preparing this compound. A common and logical sequence involves:

Halogenation of Fluorene : The synthesis begins with the iodination of fluorene to produce 2,7-diiodofluorene.

Oxidation : The resulting 2,7-diiodofluorene is then subjected to oxidation, as detailed in section 2.2.2, to form the final product, this compound. scirp.org

Conversion from Other Halogenated Fluorenones (e.g., Dibromo Derivatives)

A common and practical approach to synthesizing iodoarenes is through halogen exchange reactions, starting from more readily available bromo or chloro derivatives. The Finkelstein reaction, which involves the substitution of a halogen atom via a bimolecular nucleophilic substitution (SN2) mechanism, is a primary example of this strategy. manac-inc.co.jp In this context, 2,7-Dibromo-9H-fluoren-9-one serves as a key starting material. lu.seacs.org This precursor is valuable for synthesizing a variety of fluorenone derivatives through reactions like Sonagashira and Buchwald-Hartwig couplings. daneshyari.com

The conversion of 2,7-dibromo-9H-fluoren-9-one to this compound typically involves reacting the dibromo compound with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. While the classic Finkelstein reaction is most efficient for alkyl halides, the principle can be applied to aryl halides, though often requiring more forcing conditions or specialized catalysts to facilitate the exchange on the less reactive sp²-hybridized carbon center. The choice of solvent is critical, as it must solubilize the reactants while favoring the precipitation of the resulting metal bromide (e.g., NaBr or KBr) to drive the reaction equilibrium towards the diiodo product.

Convergent and Divergent Synthetic Route Design

The principles of convergent and divergent synthesis offer strategic advantages for the preparation of this compound and its derivatives. sathyabama.ac.inlu.se

A divergent synthesis strategy would utilize this compound as a central building block. sathyabama.ac.in This common intermediate can be subjected to a variety of subsequent reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonagashira, Heck), with different partners. This approach allows for the rapid generation of a library of diverse, complex fluorenone-based molecules from a single, well-established precursor, which is highly efficient for exploring structure-property relationships in new materials.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms, including the role of catalysts and reaction conditions, is fundamental to developing efficient and selective synthetic protocols for this compound.

Catalytic Systems and Their Influence on Reaction Pathways

Catalysis is central to the modern synthesis of fluorenone derivatives. Various catalytic systems have been shown to influence reaction pathways, efficiency, and selectivity.

Palladium-based catalysts are widely employed for their versatility in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The reaction of 2,7-dibromo-9H-fluoren-9-one with boronic acids or esters, catalyzed by systems like Pd(PPh₃)₄ with a base (e.g., K₂CO₃), is a standard method for introducing aryl substituents at the 2 and 7 positions. lu.seresearchgate.net Another system for this transformation involves Pd(OAc)₂ with an o-tolylphosphine ligand. ossila.com

Annulation Reactions: The synthesis of the fluorenone core itself can be achieved through palladium-catalyzed annulation. One such method uses Pd(dba)₂ with a P(o-tolyl)₃ ligand to catalyze the reaction between arynes and 2-haloarenecarboxaldehydes. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of nitrogen-linked analogs from 2,7-dibromo-9H-fluoren-9-one. daneshyari.com

Lewis acid catalysts , such as boron trifluoride etherate (BF₃·OEt₂), are effective in promoting reactions involving propargylic alcohols on the fluorene scaffold. thieme-connect.deacs.org These catalysts activate the alcohol towards nucleophilic attack, enabling the synthesis of highly functionalized fluorene derivatives. acs.org Studies have shown BF₃·OEt₂ to be superior to other catalysts like p-TsOH, FeCl₃, and AlCl₃ for certain transformations. thieme-connect.de

The table below summarizes various catalytic systems used in the synthesis of fluorenone derivatives.

| Catalyst System | Reaction Type | Starting Material Example | Reference |

|---|---|---|---|

| Pd(dba)₂ / P(o-tolyl)₃ | Annulation of Arynes | 2-Iodobenzaldehyde | nih.gov |

| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | 2,7-Dibromo-9-fluorenone | lu.se |

| Pd(OAc)₂ / P(o-tolyl)₃ | Suzuki Coupling | 9,9-Dioctyl-2,7-dibromofluorene | ossila.com |

| BF₃·OEt₂ | Nucleophilic Substitution | 9-(Phenylethynyl)-9H-fluoren-9-ol | thieme-connect.deacs.org |

Base-Catalyzed Transformations

Base-catalyzed reactions provide an alternative and often highly efficient route to fluorenones. A prominent example is the aerobic oxidation of a 9H-fluorene precursor to the corresponding 9-fluorenone (B1672902). researchgate.net This transformation can be effectively catalyzed by a simple and inexpensive base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

The mechanism involves the deprotonation of the acidic C-9 proton of the fluorene ring by the base to form a fluorenyl anion. This anion can then react with molecular oxygen from the air in a process that is believed to involve radical intermediates, ultimately leading to the formation of the ketone at the 9-position. This method is noted for its mild reaction conditions, simple workup procedure, and high yields. researchgate.net The successful scale-up synthesis of 2,7-dibromofluorenone from 2,7-dibromofluorene using this protocol highlights its industrial applicability. researchgate.net Therefore, the base-catalyzed air oxidation of 2,7-diiodo-9H-fluorene represents a direct and efficient final step to produce this compound.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters such as catalyst loading, temperature, solvent, and reaction time is critical for maximizing the yield and purity of the desired product. Several studies on fluorene and fluorenone synthesis provide insight into these optimization processes.

For instance, in the BF₃·OEt₂-catalyzed synthesis of functionalized fluorene derivatives, varying the amount of the catalyst had a significant impact on the yield. The optimal condition was found to be 0.3 equivalents of the catalyst, which provided a 92% yield. thieme-connect.de Increasing the catalyst amount to 0.5 equivalents slightly decreased the yield to 89%. thieme-connect.de Similarly, in another BF₃·OEt₂-catalyzed reaction, temperature and time were key variables. A reaction at 45 °C for 10 minutes gave an 83% yield, whereas performing the reaction at room temperature for an extended period of 3 hours resulted in a significantly lower yield of 42%. acs.org

In palladium-catalyzed annulations for fluorenone synthesis, the choice of ligand and solvent is crucial. Optimal conditions for one such reaction were identified as using 5 mol % of Pd(dba)₂ with 5 mol % of P(o-tolyl)₃ in a 1:1 mixture of acetonitrile (B52724) and toluene (B28343) at 110 °C for 12 hours, affording the product in 75% yield. nih.gov

The following table details the optimization of reaction conditions from a representative study.

| Entry | Catalyst (equiv.) | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | BF₃·Et₂O (0.1) | Dichloromethane | 10 min | 65 |

| 2 | BF₃·Et₂O (0.3) | Dichloromethane | 10 min | 92 |

| 3 | BF₃·Et₂O (0.5) | Dichloromethane | 10 min | 89 |

| 4 | p-TsOH (0.3) | Dichloromethane | 1 h | 45 |

| 5 | FeCl₃ (0.3) | Dichloromethane | 1 h | No Reaction |

| 6 | AlCl₃ (0.3) | Dichloromethane | 1 h | No Reaction |

Advanced Derivatization and Functionalization Studies

Chemical Transformations at the Carbonyl Moiety (C-9 Position)

The carbonyl group at the C-9 position of the fluorene (B118485) ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Nucleophilic Addition Reactions and Subsequent Functionalization

The electrophilic carbon of the carbonyl group in 2,7-diiodo-9H-fluoren-9-one is susceptible to nucleophilic attack. This reactivity has been exploited to introduce a wide range of substituents. For instance, Grignard reagents can be used to introduce alkyl or aryl groups, leading to the formation of tertiary alcohols. A notable example is the reaction of 2,7-dibromo-fluoren-9-one with 3-benzocyclobutene magnesium bromide to synthesize 9-bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl-2,7-dibromo-9H-fluoren-9-ol. researchgate.net The resulting hydroxyl group can be further functionalized through substitution reactions under acidic conditions. researchgate.net

Similarly, propargylic alcohols can undergo nucleophilic substitution with various nucleophiles in the presence of a Lewis acid catalyst like BF₃·Et₂O. acs.org This approach has been used to synthesize hybrid molecules incorporating both fluorene and 7-azaindole (B17877) moieties. acs.org The hydroxymethyl groups, which can be introduced at the C-9 position, are also versatile handles for further chemical modifications, including oxidation to aldehydes or carboxylic acids, and substitution with other functional groups.

Condensation and Heterocycle Formation via the Carbonyl Group

The carbonyl group of this compound serves as a key reactive site for condensation reactions, leading to the formation of various heterocyclic systems. One common strategy involves the reaction with compounds containing active methylene (B1212753) groups. For example, 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, prepared from the condensation of 9-fluorenone (B1672902) with cyanoethanoic acid hydrazide, is a highly reactive intermediate. oszk.hu This intermediate can undergo further reactions with various reagents to form a range of heterocyclic compounds. oszk.hu

Another important application is the Hantzsch thiazole (B1198619) synthesis, where fluorenyl-hydrazonothiazole derivatives can be synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and α-halocarbonyl compounds. mdpi.com These reactions can be carried out in solvents like THF or 1,4-dioxane (B91453) and can be expedited with the use of a base catalyst. mdpi.com The resulting thiazole derivatives have been investigated for their antimicrobial properties. mdpi.com The formation of spirocyclic systems, where the C-9 carbon is common to two rings, is another area of interest due to the unique structural and potential biological properties of these molecules. oszk.hu

Exploitation of Iodo Substituents for Further Chemical Modification

The iodo groups at the C-2 and C-7 positions are excellent leaving groups, making them ideal for a variety of cross-coupling and metal-exchange reactions. This allows for the extension of the π-conjugated system and the introduction of a wide array of functional moieties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds and are extensively used to modify the this compound core. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a prominent example. This reaction has been employed to synthesize 2,7-diaryl substituted fluorenes and fluorenones. researchgate.net For instance, 2,7-bis(4-aminophenyl)-9H-fluoren-9-one was synthesized via a Suzuki coupling reaction, which then served as a monomer for polyimides with excellent barrier properties. researchgate.net Similarly, the reaction of 2,7-dibromo-fluoren-9-one with boronic acids or esters is a key step in the synthesis of precursors for organic light-emitting diodes (OLEDs). spiedigitallibrary.org

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another crucial method for extending the conjugation of the fluorene system. numberanalytics.com This reaction has been used to synthesize highly soluble and fluorescent oligo(9,9-dihexyl-2,7-fluorene ethynylene)s for blue light-emitting diodes. researchgate.net A one-step Sonogashira coupling between 3-ethynylpyridine (B57287) and 2,7-dibromofluoren-9-one has been reported to yield 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one. researchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. numberanalytics.comnih.gov

| Coupling Reaction | Reactants | Catalyst System | Product Application |

| Suzuki-Miyaura | 2,7-dibromo-fluoren-9-one, Arylboronic acids/esters | Pd(dppf)Cl₂, K₂CO₃ | Precursors for OLEDs, Polyimides |

| Sonogashira | 2,7-dibromo-9,9'-dihexylfluorene, Terminal alkynes | Pd/Cu | Blue light-emitting diodes |

| Sonogashira | 2,7-dibromofluoren-9-one, 3-ethynylpyridine | Not specified | Not specified |

Halogen-Metal Exchange Reactions for Organometallic Intermediates

Halogen-metal exchange reactions provide an alternative route to functionalize the 2,7-diiodofluoren-9-one core by creating reactive organometallic intermediates. This reaction typically involves treating the diiodo derivative with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This process leads to the formation of a dilithio-fluorene species, which can then react with various electrophiles.

For example, the resulting aryllithium intermediate can be treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) to synthesize the corresponding diboronic acid or boronate esters. These boronate esters are valuable monomers for Suzuki-type polymerization reactions. It is important to note that the halogen-lithium exchange is generally much faster than hydrogen-lithium exchange (deprotonation), which is a key consideration in the synthesis of 9,9-dialkylated-2,7-dihalofluorenes.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design and synthesis of novel derivatives of this compound are driven by the desire to create materials with specific and enhanced properties for applications in organic electronics and materials science. By strategically combining the chemical transformations discussed above, researchers can fine-tune the electronic, optical, and physical characteristics of the resulting molecules.

For example, the synthesis of fluorene-based two-photon absorbing molecules has been achieved through a series of Sonogashira coupling reactions to create symmetrical A-π-A (acceptor-π-acceptor) and D-π-A (donor-π-acceptor) dyes. nih.gov The synthesis of new 2,7-dibromo-9-benzocyclobuten-3-yl-9H-fluorene derivatives has also been explored for their potential as dielectric materials with high thermal stability. researchgate.net The introduction of different substituents at the C-2, C-7, and C-9 positions allows for the modulation of properties such as solubility, solid-state packing, and charge transport characteristics. vulcanchem.com

The development of new synthetic methodologies, such as the use of phase-transfer catalysts for Suzuki-Miyaura coupling reactions, aims to make the synthesis of these materials more efficient and environmentally friendly. researchgate.net The ongoing research in this area continues to expand the library of this compound derivatives, paving the way for new and improved organic functional materials.

| Derivative Class | Synthetic Strategy | Key Properties/Applications |

| A-π-A/D-π-A Dyes | Sonogashira Coupling | Two-photon absorption, Bioimaging |

| Benzocyclobutene Derivatives | Grignard Reaction, Acid-catalyzed substitution | High thermal stability, Dielectric materials |

| Polyfluorenes | Suzuki or Stille Coupling | Blue emitters for OLEDs, Organic photovoltaics |

| Heterocyclic Derivatives | Condensation Reactions | Antimicrobial activity, Unique structural properties |

Synthesis of Spiro-Fused Fluorenone Systems

Spiro-fused compounds, where two ring systems are joined by a single common atom, exhibit unique three-dimensional structures that disrupt intermolecular packing. This often leads to enhanced solubility, higher glass transition temperatures, and improved morphological stability in thin films, making them highly desirable for optoelectronic applications. The synthesis of spiro-fused systems from fluorenone precursors is a key strategy for creating these materials.

One notable method involves the cross-dimerization of different fluorenones. In a specific example, this compound was reacted with 2,7-di-tert-butyl-9-fluorenone in the presence of triisopropyl phosphite, P(OiPr)₃, which acts as both a reagent and the solvent. This reaction, conducted at elevated temperatures, selectively yields a cross-adducted spiroketone. researchmap.jp The halogen atoms on the 2,7-diiodo-9-fluorenone play a crucial role in directing the dimerization to favor the cross-coupled product over homo-coupled byproducts. researchmap.jp This selective transformation resulted in the spiroketone product in a high yield of 80%. researchmap.jp

While direct dimerization is effective, another major route to spiro-fused fluorenes involves the acid-catalyzed condensation of fluorenones with phenols. For instance, various 9-fluorenones can react with resorcinol (B1680541) to form spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives. arkat-usa.org Although this compound was not the specific starting material in these studies, the methodology is broadly applicable. These reactions often utilize catalysts like p-toluenesulfonic acid (p-TsOH) or a mixture of ZnCl₂/HCl and proceed in a one-pot manner to give good yields. arkat-usa.org20.210.105 The reaction mechanism is considered a thermodynamically controlled process. 20.210.105 The table below summarizes the yield of a spiroketone from the cross-dimerization reaction involving this compound. researchmap.jp

| Fluorenone Reactant 1 | Fluorenone Reactant 2 | Yield of Spiroketone (%) |

|---|---|---|

| 2,7-di-tert-butyl-9-fluorenone | 2,7-diiodo-9-fluorenone | 80 |

Integration into Dendritic and Polymeric Architectures

The di-iodinated structure of this compound makes it an excellent monomer for incorporation into larger, complex molecular architectures such as dendrimers and conjugated polymers. The carbon-iodine bonds are highly reactive sites for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. nih.govkoreascience.kr

Dendritic Structures: Dendrimers are highly branched, well-defined macromolecules with a central core. The spiro-fused derivatives of fluorenone are particularly useful as building blocks for these structures. For example, spiro[fluorene-9,9'-xanthene] (B3069175) (SFX), which can be synthesized from fluorenone precursors, has been used to create dendritic oligomers. nih.gov In one study, SFX building blocks were functionalized with peripheral carbazole (B46965) (a hole-transporting unit) and fluorene chromophores to synthesize novel spiro-configured ter(arylene-ethynylene) derivatives, TSF-Cz and TSF-F. nih.gov These oligomers demonstrated good solubility, high thermal stability, and blue photoluminescence. nih.gov The device fabricated using TSF-Cz as the emitter showed a sky-blue emission with a brightness of 7,613 cd·m⁻² and a current efficiency of 1.11 cd·A⁻¹. nih.gov

| Oligomer | Peripheral Functional Group | Glass Transition Temp. (Tg) | Max. Brightness (cd·m-2) | Current Efficiency (cd·A-1) |

|---|---|---|---|---|

| TSF-Cz | Carbazole | 140°C | 7613 | 1.11 |

| TSF-F | Fluorene | 126°C | 1507 | 0.36 |

Polymeric Architectures: Polyfluorenes (PFs) are a major class of conjugated polymers studied for their use in organic light-emitting diodes (OLEDs) and other electronic devices. arkat-usa.org The synthesis of these polymers frequently relies on the Suzuki polycondensation reaction, which couples a dihalo-aromatic monomer with an aromatic-diboronic acid or ester monomer. nih.govkoreascience.kr

The this compound molecule is an ideal dihalo-monomer for this type of polymerization. After converting the ketone at the C9 position to a more stable and solubilizing group (e.g., dialkyl chains), the resulting 2,7-diiodo-9,9-dialkylfluorene can be polymerized with a diboronic ester comonomer. acs.org For example, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common comonomer used in Suzuki coupling to produce high molecular weight polyfluorenes. ossila.com The use of microwave-assisted procedures can significantly accelerate these polymerization reactions, reducing reaction times from days to minutes and increasing yields. nih.gov This approach allows for the creation of alternating copolymers with precisely controlled electronic and optical properties, tailored for specific applications in organic electronics. koreascience.kr

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful analytical tool for determining the molecular structure of organic compounds. For 2,7-Diiodo-9H-fluoren-9-one, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound provides details about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows distinct signals for the aromatic protons. sci-hub.se The analysis reveals a doublet at δ = 7.95 ppm for two protons, a doublet of doublets at δ = 7.83 ppm for another two protons, and a doublet at δ = 7.25 ppm for the remaining two protons. sci-hub.se This pattern is consistent with the symmetric nature of the di-iodinated fluorenone core.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

| 7.95 | d (doublet) | 2H |

| 7.83 | dd (doublet of doublets) | 2H |

| 7.25 | d (doublet) | 2H |

Data sourced from HRMS analysis. sci-hub.se

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. While specific shift values for this compound are not detailed in the provided search results, data for the parent compound, 9-fluorenone (B1672902), and its other halogenated derivatives can be used for comparative analysis. For instance, the carbonyl carbon (C=O) in fluorenone derivatives typically appears significantly downfield. The substitution with iodine atoms is expected to influence the chemical shifts of the aromatic carbons due to halogen-induced electronic effects. A general ¹³C NMR spectrum for this compound is available, indicating the presence of distinct carbon environments. nih.gov

Proton (<sup>1</sup>H) NMR Spectroscopic Analysis

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a precise molecular weight, confirming the elemental composition. The calculated exact mass for C₁₃H₆I₂O is 431.8508 Da, and experimental findings show a value of 431.8488 Da, which validates the molecular formula. sci-hub.se Gas chromatography-mass spectrometry (GC-MS) analysis reveals a molecular ion peak and various fragment ions. nih.gov The NIST Mass Spectrometry Data Center provides data showing a top peak at m/z 150 and a second highest peak at m/z 432, corresponding to the molecular ion. nih.gov Predicted collision cross-section values for different adducts of the molecule are also available, which can aid in its identification in complex mixtures. uni.lu

Table 2: Mass Spectrometry Data for this compound

| Technique | Calculated m/z | Found m/z | Adduct |

| HRMS | 431.8508 | 431.8488 | [M]⁺ |

| GC-MS | 432 | [M]⁺ | |

| GC-MS | 150 | Fragment |

Data sourced from various mass spectrometry analyses. sci-hub.senih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group. This peak is a hallmark of the fluorenone structure. While a specific spectrum for the diiodo- derivative is noted, detailed peak assignments are often compared to the parent 9-fluorenone and other halogenated analogs. nih.govresearchgate.net For example, the FT-IR spectrum of the related compound 2,7-dichloro-9H-fluoren-9-one shows a very strong signal at 1712 cm⁻¹ for the C=O group. scirp.org The vapor phase IR spectrum for this compound is also available for reference. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although specific crystallographic data for this compound is not available in the provided results, studies on analogous fluorene (B118485) derivatives provide valuable insights. For instance, the crystal structure of 2,7-dibromo-9,9-didodecylfluorene reveals a herringbone packing structure influenced by halogen bonding and van der Waals interactions. vulcanchem.com Computational models suggest that the substitution of bromine with iodine increases the lattice energy, which could lead to enhanced thermal stability. vulcanchem.com The analysis of related compounds like 2,7-dibromo-9,9-dimethyl-9H-fluorene shows that the fluorene core is essentially planar. nih.gov Such studies are crucial for understanding the intermolecular interactions and packing in the solid state, which in turn affect the material's properties.

Research Applications in Functional Materials Science

Studies in Nonlinear Optics and Two-Photon Absorption Phenomena

The development of organic materials with high nonlinear optical (NLO) absorptivities has attracted significant scientific interest due to their potential in emerging technologies. ucf.edu Two-photon absorption (2PA), a nonlinear process where a molecule simultaneously absorbs two photons, is central to applications like 3D microfabrication, high-density optical data storage, and optical power limiting. ucf.edunih.gov Fluorenone-based materials have emerged as a promising class for NLO applications, owing to the V-shaped geometry of the fluorenone core, which provides additional avenues for optimizing the macroscopic NLO response. ru.nl

The this compound scaffold is an excellent starting point for creating symmetrical fluorenone-based molecules with significant 2PA properties. The reactive iodine atoms are readily displaced through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of various π-conjugated substituents. daneshyari.com

One synthetic route involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide cocatalyst. daneshyari.com This method has been used to synthesize a series of 2,7-bis(alkynyl)fluoren-9-one derivatives. daneshyari.comtuwien.at These molecules typically exhibit two main one-photon absorption bands in the blue region of the spectrum and are transparent at wavelengths greater than 500 nm. daneshyari.com The introduction of different end groups allows for the tuning of their NLO properties. For example, derivatives functionalized with electron-withdrawing groups like phosphonates and nitro groups have been shown to possess large 2PA cross-sections. ucf.edu

Below is a table summarizing the synthesis and characterization of representative fluorenone derivatives prepared from this compound.

| Derivative Name | Synthesis Method | Yield | Melting Point (°C) | Key Spectral Data |

| 2,7-Bis-phenylethynyl-fluoren-9-one | Sonogashira coupling | 41% | 183–186 | ¹H NMR (CDCl₃, 300 MHz) δ: 7.35–7.37 (m, 6H), 7.48–7.56 (m, 6H), 7.64 (dd, 2H), 7.79 (s, 2H). daneshyari.com |

| 2,7-Bis-(4-methoxy-phenylethynyl)-fluoren-9-one | Sonogashira coupling | 51% | 193–195 | ¹H NMR (CDCl₃, 300 MHz) δ: 3.84 (s, 6H), 6.89 (d, 4H), 7.47 (dd, 2H), 7.50 (dd, 4H), 7.62 (d, 2H), 7.78 (s, 2H). daneshyari.com |

This table is interactive. Click on the headers to sort the data.

The characterization of these compounds confirms the successful synthesis and provides insight into their electronic structure, which is fundamental to their NLO properties. daneshyari.com

Materials that exhibit strong two-photon absorption are promising candidates for optical limiting devices. These devices protect sensitive optical components and human eyes from damage by high-intensity laser beams. The nonlinear absorption process means that at low light intensities, the material is transparent, but at high intensities, its absorption increases dramatically, thus limiting the transmitted light.

Fluorene (B118485) derivatives synthesized from this compound have demonstrated large 2PA cross-sections, a key metric for their effectiveness in optical limiting. ucf.edu For instance, fluorene derivatives with phosphonate (B1237965) and nitro electron-withdrawing groups have been reported with 2PA cross-sections of 650 and 1300 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹, respectively. ucf.edu Such high values indicate a strong nonlinear absorption response, making these chromophores suitable for potential use in optical power limiting applications. ucf.edutuwien.at

Synthesis and Characterization of Two-Photon Absorbing Fluorenone Derivatives

Application in Liquid Crystalline Systems

Fluorenes and fluorenones are recognized as important building blocks for liquid crystals (LCs) due to their rigid, chromophoric nature. tandfonline.com The incorporation of the fluorenone core into calamitic (rod-shaped) liquid crystal structures has been well-established, merging the beneficial electronic properties of the fluorenone unit with the self-assembly characteristics of mesogens. tandfonline.com The fluorenone core is known to be a strong promoter for higher-order liquid crystalline phases. tandfonline.com

Recent research has focused on synthesizing novel liquid crystalline MIDA boronates derived from fluorenone. tandfonline.com In these studies, the synthesis starts from fluorenone and involves multiple steps to introduce side chains (alkyl or alkoxy) and the boronate group. tandfonline.com The nature of the side chains attached to the fluorenone core significantly influences the mesomorphic properties. For example, replacing alkoxy side chains with alkyl side chains has been shown to significantly broaden the temperature range of the liquid crystal phases and increase their thermal stability. tandfonline.com Specifically, fluorene derivatives were found to exhibit broader smectic A (SmA) phase ranges compared to their fluorenone counterparts. tandfonline.com The synthesis of these complex molecules demonstrates the versatility of the fluorenone structure as a central mesogenic unit for creating new, functional liquid crystalline materials. tandfonline.comresearchgate.net

Theoretical and Computational Studies of 2,7 Diiodo 9h Fluoren 9 One

Electronic Structure Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are prominent computational methods used to investigate the electronic structure of organic molecules. These calculations provide detailed information about the distribution and energy of electrons within the molecule, which are fundamental to its chemical and physical properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties.

While specific DFT calculations for 2,7-diiodo-9H-fluoren-9-one are not extensively reported in dedicated studies, insights can be drawn from theoretical investigations on related fluorenone derivatives. For the parent fluorenone molecule, the HOMO and LUMO are primarily localized on the aromatic framework. Theoretical studies on halogenated aromatic compounds suggest that the introduction of iodine atoms would influence these energy levels. It is anticipated that the HOMO and LUMO energy levels of this compound would be modulated compared to the unsubstituted fluorenone. The electronegativity and polarizability of the iodine atoms can alter the electron density distribution across the molecule.

In a study on fluorenone-based molecular materials where the carbonyl oxygen was substituted with heavier chalcogens (S, Se, Te), it was found that increasing the atomic number of the heteroatom led to a heightening of the HOMO energy level and a lowering of the LUMO energy level, resulting in a decreased HOMO-LUMO gap. acs.org A similar trend might be anticipated with halogen substitution, where heavier halogens like iodine could lead to a smaller energy gap compared to lighter halogens.

| Substituent (X) in 2,7-di-X-9H-fluoren-9-one | Expected HOMO Energy Level Trend | Expected LUMO Energy Level Trend | Expected HOMO-LUMO Gap Trend |

|---|---|---|---|

| -H | Baseline | Baseline | Largest |

| -F | Lowered | Lowered | Similar to baseline |

| -Cl | Slightly Lowered/Similar | Slightly Lowered | Smaller |

| -Br | Similar/Slightly Raised | Lowered | Smaller |

| -I | Raised | Lowered | Smallest |

Note: This table represents generalized trends based on computational studies of related aromatic compounds and is not based on direct calculations for this compound.

The introduction of iodine atoms at the 2 and 7 positions of the fluorenone core induces significant electronic and steric effects.

Steric Effects: The iodine atom is considerably larger than hydrogen, and its introduction at the 2 and 7 positions increases the steric bulk of the molecule. However, these positions are on the periphery of the planar fluorenone core, so the steric hindrance may not drastically alter the planarity of the fluorenone backbone itself. The increased size could, however, influence how the molecules pack in the solid state, potentially affecting intermolecular electronic coupling.

High Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

Prediction and Rationalization of Photophysical Properties

Computational methods are invaluable for predicting and understanding the absorption and emission of light by molecules.

The absorption characteristics of a molecule, such as the wavelength of maximum absorption (λ_max) and the molar absorptivity, can be predicted using TD-DFT calculations. These calculations simulate the electronic transitions from the ground state to various excited states. For this compound, it is expected that the introduction of iodine would cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted fluorenone. This is due to the narrowing of the HOMO-LUMO gap.

The quantum yield of fluorescence is the ratio of photons emitted to photons absorbed. A low fluorescence quantum yield often implies that non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, are highly efficient. Due to the pronounced heavy-atom effect of iodine, it is computationally predictable that this compound would have a very low fluorescence quantum yield. researchgate.net The enhanced spin-orbit coupling would significantly increase the rate of intersystem crossing from the lowest singlet excited state (S1) to a triplet state (T_n).

Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1, S2, etc.). Computational studies can visualize the nature of these electronic transitions. For fluorenones, the lowest energy absorption is typically a π-π* transition, with some contribution from an n-π* transition associated with the carbonyl group.

Following excitation, the molecule can relax through several pathways:

Fluorescence: Radiative decay from S1 back to S0. This is expected to be inefficient for this compound.

Internal Conversion: Non-radiative decay to a lower-energy state of the same spin multiplicity (e.g., S1 to S0).

Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity (e.g., S1 to T1). As mentioned, this process is expected to be highly efficient due to the heavy iodine atoms.

Phosphorescence: Radiative decay from the lowest triplet state (T1) to the ground state (S0). While ISC is enhanced, phosphorescence may or may not be efficient and is often observed at low temperatures.

Theoretical calculations can estimate the rates of these different processes to build a comprehensive picture of the excited-state dynamics.

Computational Assessment of Quantum Yields and Absorption Characteristics

Mechanistic Insights from Computational Simulations (e.g., Reaction Pathways, Redox Processes)

Computational simulations can also provide insights into the potential chemical reactivity of this compound. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified by analyzing the distribution of electrostatic potential on the molecule's surface.

The carbonyl group of the fluorenone core is an electrophilic site, and computational studies on related systems have explored reactions at this position. researchgate.net Furthermore, the carbon-iodine bond is a site of potential reactivity. Iodoarenes can participate in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck), and computational chemistry can be used to model the mechanisms of these reactions, including the oxidative addition and reductive elimination steps at a metal catalyst. acs.org

In terms of redox processes, the calculated HOMO and LUMO energies can be correlated with the oxidation and reduction potentials of the molecule, respectively. A higher HOMO energy suggests an easier oxidation, while a lower LUMO energy implies an easier reduction. The presence of the electron-withdrawing ketone and the iodine atoms would influence these redox potentials compared to unsubstituted fluorene (B118485).

Q & A

Q. What are the established synthetic routes for 2,7-Diiodo-9H-fluoren-9-one, and how are they validated?

Methodological Answer: The primary synthetic route involves the permanganate oxidation of 2,7-diiodo-9H-fluorene under acidic conditions. This method is validated using mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FT-IR). For example, the oxidation product exhibits a characteristic carbonyl stretch at ~1700 cm⁻¹ in FT-IR, while MS data confirms the molecular ion peak at m/z 432 (corresponding to C₁₃H₆I₂O) . Alternative methods include palladium-catalyzed annulation of arynes with 2-haloarenes, which offers regioselectivity advantages but requires precise control of reaction stoichiometry .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- FT-IR : Identifies the carbonyl group (C=O) and C-I stretching vibrations.

- Mass Spectrometry : Confirms molecular weight (432.00 g/mol) via molecular ion peaks and fragmentation patterns .

- NMR : ¹³C NMR resolves aromatic carbons and the ketone carbon (~190 ppm).

- X-ray Diffraction (XRD) : For crystallographic validation (see advanced questions).

Cross-referencing with NIST data ensures accuracy in spectral assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact (H318 hazard) .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Seal in dry, room-temperature environments to prevent decomposition .

- Waste Disposal : Follow EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers optimize permanganate oxidation conditions to improve yield and purity of this compound?

Methodological Answer: Optimization strategies include:

- pH Control : Maintain acidic conditions (e.g., 1M H₂SO₄) to stabilize permanganate reactivity.

- Temperature Modulation : Reactions at 60–70°C reduce side-product formation.

- In-situ Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while GC/MS identifies intermediates .

Table 1 : Example Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| KMnO₄ Equivalents | 2.5–3.0 eq | Maximizes oxidation |

| Reaction Time | 6–8 hours | Minimizes over-oxidation |

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved?

Methodological Answer:

Q. What computational methods validate discrepancies in reported physical properties (e.g., melting point)?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts thermochemical properties (e.g., enthalpy of fusion) using Gaussian or ORCA software. Compare with experimental differential scanning calorimetry (DSC) data .

- Molecular Dynamics (MD) : Simulates crystal packing to explain polymorphic variations.

Q. How do electronic effects of iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Analysis : Iodine’s electron-withdrawing nature deactivates the fluorenone core, reducing nucleophilic aromatic substitution rates.

- Catalyst Selection : Palladium/copper systems (e.g., Pd(OAc)₂/CuI) mitigate steric hindrance during Sonogashira couplings. Monitor via ¹H NMR to track substituent effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data across studies?

Methodological Answer:

- Replication : Repeat experiments using identical conditions (solvent, concentration, instrument calibration).

- Reference Standards : Compare with NIST-subscribed databases for validated spectra .

- Peer Validation : Share raw data (e.g., .dx files for XRD) via repositories like Cambridge Structural Database for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.